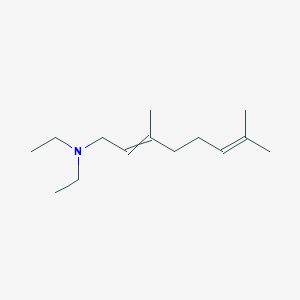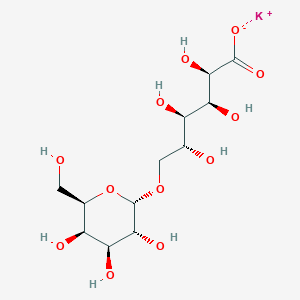
Melibionic acid potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white powder with a faint yellow cast and is soluble in water . This compound is derived from melibiose, a disaccharide composed of galactose and glucose.
Preparation Methods
Synthetic Routes and Reaction Conditions
Melibionic acid potassium can be synthesized through the oxidation of melibiose. The oxidation process involves the conversion of the aldehyde group in melibiose to a carboxylic acid group, forming melibionic acid. This reaction can be catalyzed by enzymes such as quinoprotein glucose dehydrogenase from acetic acid bacteria . The resulting melibionic acid is then neutralized with potassium hydroxide to form this compound.
Industrial Production Methods
In industrial settings, this compound can be produced using a similar enzymatic oxidation process. The reaction is typically carried out in aqueous solutions with controlled pH and temperature to optimize the yield and purity of the product . The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Melibionic acid potassium undergoes several types of chemical reactions, including:
Oxidation: The primary reaction for its synthesis, where melibiose is oxidized to melibionic acid.
Reduction: Although less common, melibionic acid can be reduced back to melibiose under specific conditions.
Substitution: The carboxylic acid group in melibionic acid can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Quinoprotein glucose dehydrogenase, acetic acid bacteria, and controlled pH and temperature conditions.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid or hydrochloric acid.
Major Products Formed
Oxidation: Melibionic acid.
Reduction: Melibiose.
Substitution: Esters or amides of melibionic acid.
Scientific Research Applications
Melibionic acid potassium has various applications in scientific research:
Mechanism of Action
The mechanism of action of melibionic acid potassium involves its interaction with specific enzymes and receptors in biological systems. For example, it can act as a substrate for quinoprotein glucose dehydrogenase, leading to the production of melibionic acid . This compound may also modulate cellular signaling pathways involved in inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
Lactobionic acid: Similar in structure but derived from lactose instead of melibiose.
Gluconic acid: A simpler aldonic acid derived from glucose.
Gentiobionic acid: Derived from gentiobiose and similar in structure to melibionic acid.
Uniqueness
Melibionic acid potassium is unique due to its specific structure, which includes both galactose and glucose units. This structure allows it to participate in unique biochemical reactions and interactions that are not possible with simpler aldonic acids like gluconic acid .
Properties
CAS No. |
70803-54-2 |
|---|---|
Molecular Formula |
C12H21KO12 |
Molecular Weight |
396.39 g/mol |
IUPAC Name |
potassium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate |
InChI |
InChI=1S/C12H22O12.K/c13-1-4-6(16)8(18)10(20)12(24-4)23-2-3(14)5(15)7(17)9(19)11(21)22;/h3-10,12-20H,1-2H2,(H,21,22);/q;+1/p-1/t3-,4-,5-,6+,7+,8+,9-,10-,12+;/m1./s1 |
InChI Key |
LYTADIGCJNIRFQ-YDTVZKOVSA-M |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O)O)O.[K+] |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(C(=O)[O-])O)O)O)O)O)O)O)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone](/img/structure/B13797231.png)
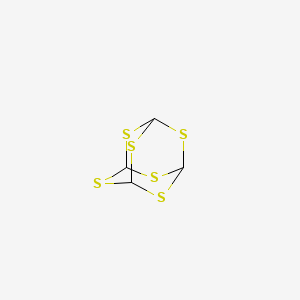
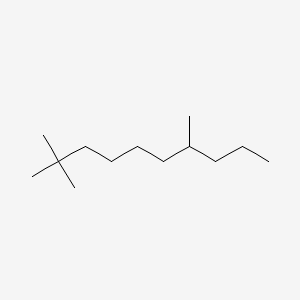
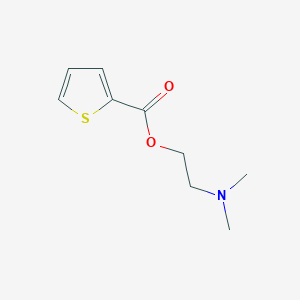
![diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B13797269.png)
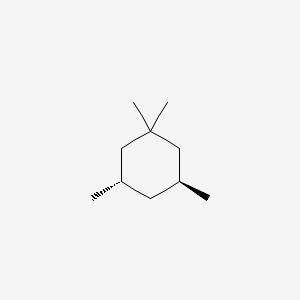
![tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate](/img/structure/B13797278.png)
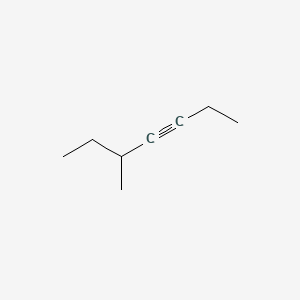
![1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI)](/img/structure/B13797290.png)

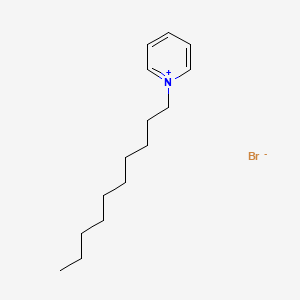
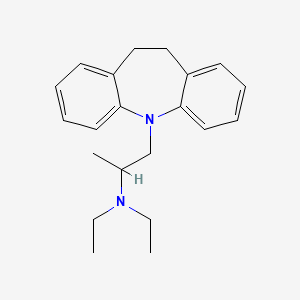
![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B13797323.png)
